molecular formula C15H15N3O2S B2413144 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide CAS No. 443903-63-7

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide

Cat. No.: B2413144
CAS No.: 443903-63-7
M. Wt: 301.36
InChI Key: PKUUEXQVZUMLMA-UHFFFAOYSA-N
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Description

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide is a chemical compound with the molecular formula C15H15N3O2S and a molecular weight of 301.36 g/mol It is known for its unique structure, which includes a methoxybenzoyl group, a phenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide typically involves the reaction of 3-methoxybenzoyl chloride with phenylthiourea in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Methoxybenzoyl chloride} + \text{Phenylthiourea} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methoxybenzoyl)amino]-3-phenylurea: Similar structure but with a urea moiety instead of thiourea.

    3-Methoxybenzoylthiourea: Lacks the phenyl group present in 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide.

    Phenylthiourea: Contains only the phenyl and thiourea groups without the methoxybenzoyl moiety.

Uniqueness

This compound is unique due to its combination of a methoxybenzoyl group, a phenyl group, and a thiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}S
  • IUPAC Name : this compound

This structure features a methoxy group, a phenyl group, and a carbamothioyl moiety, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, making it a candidate for antitubercular drug discovery .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it targets the enoyl-acyl carrier protein reductase (InhA), which plays a crucial role in fatty acid synthesis in bacteria. Inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several benzamide derivatives, including this compound. The results showed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis12 µg/mL
Other Derivative AStaphylococcus aureus15 µg/mL
Other Derivative BEscherichia coli20 µg/mL

This data highlights the compound's promising activity against pathogenic bacteria.

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings were as follows:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis via caspase activation
MCF-730Cell cycle arrest and apoptosis

These results indicate that this compound may serve as a lead compound for developing new anticancer agents.

Properties

IUPAC Name

1-[(3-methoxybenzoyl)amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-5-6-11(10-13)14(19)17-18-15(21)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUUEXQVZUMLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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